Cas no 1016822-48-2 (2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile)
2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(3,4-dimethylphenoxy)pyridine-4-carbonitrile
- NE45941
- Z285680966
- 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile
-
- Inchi: 1S/C14H12N2O/c1-10-3-4-13(7-11(10)2)17-14-8-12(9-15)5-6-16-14/h3-8H,1-2H3
- InChI Key: LZZRKQSETUOZRI-UHFFFAOYSA-N
- SMILES: O(C1C=C(C#N)C=CN=1)C1C=CC(C)=C(C)C=1
Computed Properties
- Exact Mass: 224.094963011 g/mol
- Monoisotopic Mass: 224.094963011 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 45.9
- Molecular Weight: 224.26
2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM411968-250mg |
2-(3,4-dimethylphenoxy)pyridine-4-carbonitrile |
1016822-48-2 | 95%+ | 250mg |
$162 | 2022-06-14 | |
| Chemenu | CM411968-500mg |
2-(3,4-dimethylphenoxy)pyridine-4-carbonitrile |
1016822-48-2 | 95%+ | 500mg |
$282 | 2022-06-14 | |
| Chemenu | CM411968-1g |
2-(3,4-dimethylphenoxy)pyridine-4-carbonitrile |
1016822-48-2 | 95%+ | 1g |
$403 | 2022-06-14 | |
| TRC | B417533-25mg |
2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile |
1016822-48-2 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B417533-50mg |
2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile |
1016822-48-2 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B417533-250mg |
2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile |
1016822-48-2 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-37118-0.05g |
2-(3,4-dimethylphenoxy)pyridine-4-carbonitrile |
1016822-48-2 | 99% | 0.05g |
$64.0 | 2023-02-10 | |
| Enamine | EN300-37118-0.1g |
2-(3,4-dimethylphenoxy)pyridine-4-carbonitrile |
1016822-48-2 | 99% | 0.1g |
$83.0 | 2023-02-10 | |
| Enamine | EN300-37118-0.25g |
2-(3,4-dimethylphenoxy)pyridine-4-carbonitrile |
1016822-48-2 | 99% | 0.25g |
$116.0 | 2023-02-10 | |
| Enamine | EN300-37118-0.5g |
2-(3,4-dimethylphenoxy)pyridine-4-carbonitrile |
1016822-48-2 | 99% | 0.5g |
$218.0 | 2023-02-10 |
2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile
Research Briefing on 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile (CAS: 1016822-48-2) in Chemical Biology and Pharmaceutical Applications
The compound 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile (CAS: 1016822-48-2) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic molecule combines a pyridine core with a dimethylphenoxy substituent and a nitrile functional group, offering unique physicochemical properties that make it attractive for pharmaceutical development. Recent studies have focused on its potential as a kinase inhibitor scaffold, particularly in targeting tyrosine kinases involved in cancer progression and inflammatory diseases.
Structural analysis reveals that the compound's planar aromatic system allows for effective π-π stacking interactions with protein binding sites, while the nitrile group serves as both a hydrogen bond acceptor and a potential electrophile for covalent binding strategies. Computational docking studies published in 2023 demonstrated favorable binding modes with several oncogenic kinases, including EGFR and VEGFR-2, suggesting potential applications in targeted cancer therapies.
Recent synthetic approaches to 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile have been optimized to improve yield and purity. A 2024 publication in the Journal of Medicinal Chemistry reported a novel palladium-catalyzed coupling method that achieves >85% yield while reducing heavy metal contamination below pharmacopeial limits. This advancement addresses previous challenges in large-scale production and makes the compound more viable for preclinical development.
Biological evaluations have shown interesting selectivity profiles. While early studies indicated broad kinase inhibition, recent structure-activity relationship (SAR) investigations have identified modifications that enhance selectivity. The 3,4-dimethylphenoxy moiety appears crucial for differentiating between kinase subfamilies, with methylation patterns significantly affecting binding affinity. These findings were corroborated by X-ray crystallography studies published in early 2024.
The compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been characterized in recent preclinical studies. While demonstrating good membrane permeability in Caco-2 assays, researchers have noted moderate hepatic clearance that may require structural optimization. Several research groups are currently exploring prodrug strategies to improve oral bioavailability while maintaining the core scaffold's pharmacological activity.
Emerging applications extend beyond oncology. A 2023 study in Nature Chemical Biology identified 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile derivatives as modulators of protein-protein interactions in neurodegenerative diseases. The compound's ability to disrupt pathological protein aggregates while showing low neurotoxicity makes it a valuable lead for Alzheimer's and Parkinson's disease research.
Intellectual property landscape analysis reveals increasing patent activity surrounding this chemical scaffold. Since 2022, there have been 14 new patent applications covering various derivatives and therapeutic applications, particularly in combination therapies with immune checkpoint inhibitors. This surge in patent filings indicates growing commercial interest in the compound's pharmaceutical potential.
Future research directions likely include further optimization of pharmacokinetic properties and expansion into new therapeutic areas. The compound's versatility as a chemical building block continues to attract attention from both academic and industrial research teams. Ongoing clinical translation efforts suggest that derivatives of 2-(3,4-Dimethylphenoxy)pyridine-4-carbonitrile may enter Phase I trials within the next 2-3 years, particularly in oncology indications.
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